molecular formula C15H18BrN3O3S B320327 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE

2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE

Cat. No.: B320327
M. Wt: 400.3 g/mol
InChI Key: BQPMLHXCURMBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a brominated phenoxy group, and a hydrazino carbothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE typically involves multiple steps. One common method starts with the bromination of 4-ethylphenol to produce 2-bromo-4-ethylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. The acetic acid derivative is then converted to its acyl chloride form using thionyl chloride. This acyl chloride is reacted with hydrazine to form the hydrazide. Finally, the hydrazide is reacted with cyclopropanecarboxylic acid isothiocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in the replacement of the bromine atom with a different functional group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful for studying cellular processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazino carbothioyl moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-chlorobenzamide
  • N-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide

Uniqueness

2-(2-BROMO-4-ETHYLPHENOXY)-N-{[(CYCLOPROPYLFORMAMIDO)METHANETHIOYL]AMINO}ACETAMIDE is unique due to its combination of a cyclopropane ring and a brominated phenoxy group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds. The presence of the hydrazino carbothioyl moiety also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

N-[[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H18BrN3O3S/c1-2-9-3-6-12(11(16)7-9)22-8-13(20)18-19-15(23)17-14(21)10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,18,20)(H2,17,19,21,23)

InChI Key

BQPMLHXCURMBEC-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2CC2)Br

Origin of Product

United States

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